5-(1H-pyrrol-1-yl)isophthalic acid
Overview
Description
5-(1H-pyrrol-1-yl)isophthalic acid: is an organic compound that features a pyrrole ring attached to an isophthalic acid moiety. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-pyrrol-1-yl)isophthalic acid typically involves the condensation of pyrrole with isophthalic acid derivatives. One common method includes the reaction of pyrrole with 5-bromo-isophthalic acid under palladium-catalyzed conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, with the reaction mixture being heated to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(1H-pyrrol-1-yl)isophthalic acid can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce halogen or nitro groups onto the pyrrole ring.
Scientific Research Applications
Chemistry: 5-(1H-pyrrol-1-yl)isophthalic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, making it valuable in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound can be used to study the interactions of pyrrole-containing molecules with biological targets
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings. Its structural properties contribute to the development of materials with enhanced mechanical and chemical resistance.
Mechanism of Action
The mechanism of action of 5-(1H-pyrrol-1-yl)isophthalic acid involves its interaction with molecular targets through its pyrrole ring. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their activity. These interactions can modulate enzymatic functions and receptor binding, leading to various biological effects.
Comparison with Similar Compounds
- 5-(1H-pyrrol-2-yl)isophthalic acid
- 5-(1H-pyrrol-3-yl)isophthalic acid
- 5-(1H-pyrrol-4-yl)isophthalic acid
Comparison: While these compounds share a similar core structure, the position of the pyrrole ring attachment can significantly influence their chemical and biological properties. 5-(1H-pyrrol-1-yl)isophthalic acid is unique due to its specific attachment at the 1-position of the pyrrole ring, which can affect its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where other isomers may not be as effective.
Properties
IUPAC Name |
5-pyrrol-1-ylbenzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-11(15)8-5-9(12(16)17)7-10(6-8)13-3-1-2-4-13/h1-7H,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISWECJRMOKHHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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